Magnocurarine

Overview

Description

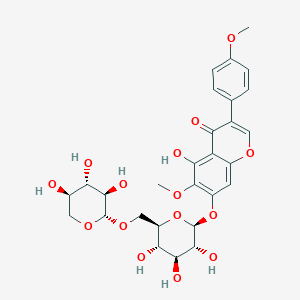

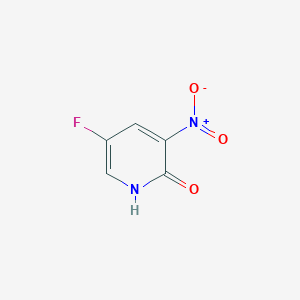

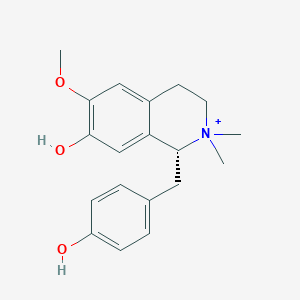

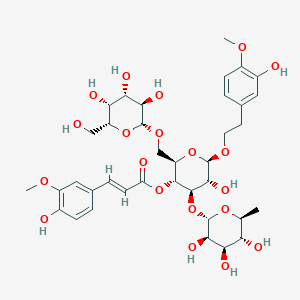

Magnocurarine is a natural compound isolated from Tiliacora racemosa . It is a Chinese herb that contains the alkaloid magnoflorine, which has been shown to have cell-lytic and antimicrobial properties . Its CAS Number is 6801-40-7 and its molecular weight is 314.4 .

Molecular Structure Analysis

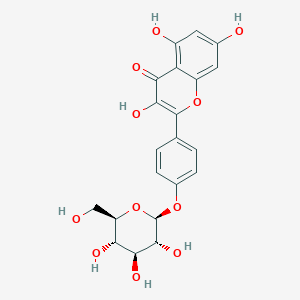

The molecular formula of Magnocurarine is C19H24NO3 . The absolute configurations of the isoquinoline alkaloids were determined by CD .

Physical And Chemical Properties Analysis

Magnocurarine is almost colorless, microscopic, prismatic crystals . It is readily soluble in water, but insoluble in most organic solvents . It has a polar surface area of 50 Å^2 .

Scientific Research Applications

Traditional Chinese Medicine

Magnocurarine is found in the bark of Magnolia officinalis, a well-known Traditional Chinese Medicine . This medicine has a wide range of applications, including the treatment of abdominal swelling, lung disorders (including cough and asthma), and intestinal disorders .

Alkaloid Profiling

Magnocurarine is one of the alkaloids isolated from the stem bark of M. officinalis . A comprehensive study of the alkaloid profile of M. officinalis has been conducted, which includes magnocurarine .

Inhibitory Activities Testing

The inhibitory activities of magnocurarine against aldose reductase, lipase, α-glucosidase, DPP–IV and three cancer cell lines (A549, Bel-7402, and HCT-8) have been evaluated . However, it showed weak activities in all tests at the same concentration as the positive control drugs .

Laser Desorption/Ionization Mass Spectrometry

Magnocurarine has been used in the development of a method for the rapid detection of toxic alkaloids in traditional Chinese medicines (TCM) using laser desorption/ionization mass spectrometry (LDI-MS) . This method has potential practical applications in medicine and food safety .

Mass Spectrometry Imaging

Magnocurarine has been observed in the bark of the tissue section of Houpo through the MoS 2-doped 3D NM plate . This provides an encouraging result for the application of LDI-MSI for TCM analysis .

Curare-like Action

Magnocurarine has been studied for its curare-like action . Curare is a drug that causes paralysis of the muscles and is used in small doses in medicine to relax muscles during surgery .

Safety and Hazards

Mechanism of Action

Target of Action

Magnocurarine, a natural compound isolated from Magnolia obovata , is known to exhibit curare-like action . Curare is a term for a variety of plant extract alkaloids that have been used as arrow poisons due to their muscle relaxant properties. The primary targets of curare-like compounds are the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. These receptors play a crucial role in transmitting signals from motor neurons to muscles.

Mode of Action

Magnocurarine, like other curare-like compounds, is believed to act as a competitive antagonist at the nAChRs . It binds to these receptors without activating them, thereby blocking the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. This blockage inhibits the transmission of nerve impulses to the muscles, leading to muscle relaxation and potentially paralysis.

Pharmacokinetics

It is known that magnocurarine is readily soluble in water , which suggests that it could be well-absorbed in the body

Result of Action

The primary result of magnocurarine’s action is muscle relaxation, due to its inhibition of acetylcholine-mediated signal transmission at the neuromuscular junction . This can lead to a decrease in muscle tone and potentially paralysis, depending on the dose and exposure.

properties

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWOXNLVWMXBRD-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218199 | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnocurarine | |

CAS RN |

6801-40-7 | |

| Record name | Magnocurarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnocurarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)

![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)